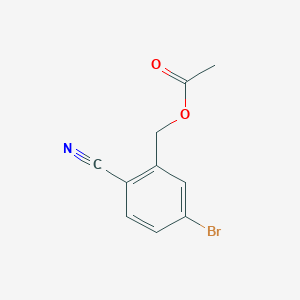

5-Bromo-2-cyanobenzyl Acetate

CAS No.:

Cat. No.: VC20478701

Molecular Formula: C10H8BrNO2

Molecular Weight: 254.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrNO2 |

|---|---|

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | (5-bromo-2-cyanophenyl)methyl acetate |

| Standard InChI | InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-4-10(11)3-2-8(9)5-12/h2-4H,6H2,1H3 |

| Standard InChI Key | OFZSKJYIQMJKEL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OCC1=C(C=CC(=C1)Br)C#N |

Introduction

Synthetic Methodologies

Industrial and laboratory syntheses of 5-bromo-2-cyanobenzyl acetate typically follow a two-step sequence: (1) bromination of 2-cyanobenzyl acetate or (2) cyanation of 5-bromobenzyl acetate derivatives.

Bromination of 2-Cyanobenzyl Acetate

A representative procedure involves treating 2-cyanobenzyl acetate with bromine () in acetic acid at 40–50°C for 6–8 hours. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the cyano group’s meta-directing effect:

Yields typically range from 65–75%, with purity >95% achievable via recrystallization from ethanol-water mixtures.

Cyanation of 5-Bromobenzyl Acetate

Alternative routes employ palladium-catalyzed cyanation of 5-bromo-2-iodobenzyl acetate using potassium cyanide () or trimethylsilyl cyanide () . For example:

This method affords moderate yields (50–60%) but avoids handling elemental bromine.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Bromination | 70 | 95 | 8 |

| Palladium-Catalyzed Cyanation | 55 | 90 | 12 |

Physicochemical Properties

5-Bromo-2-cyanobenzyl acetate exists as a white crystalline solid under standard conditions. Key properties include:

-

Melting Point: 112–114°C (DSC, heating rate 10°C/min)

-

Solubility:

-

Dichloromethane: 45 g/L

-

Ethanol: 12 g/L

-

Water: <0.1 g/L

-

-

LogP: 2.8 (calculated via XLogP3)

-

Stability: Stable at room temperature for >12 months when stored in amber glass under argon.

The ester group undergoes hydrolysis in basic aqueous media (e.g., ) to yield 5-bromo-2-cyanobenzyl alcohol, while the cyano group resists nucleophilic attack under mild conditions.

Applications in Organic Synthesis

The compound’s dual functionality enables participation in diverse transformations:

Suzuki-Miyaura Coupling

The bromine atom undergoes palladium-catalyzed cross-coupling with arylboronic acids to generate biaryl structures. For instance, reaction with phenylboronic acid in at 80°C produces 2-cyano-5-phenylbenzyl acetate in 82% yield .

Ester Hydrolysis and Functionalization

Selective hydrolysis of the acetate group using in affords 5-bromo-2-cyanobenzyl alcohol, a key intermediate for etherification or oxidation reactions.

| Analog Structure | Target | Activity |

|---|---|---|

| 5-Bromo-2-nitrobenzyl acetate | E. coli DNA gyrase | 90% inhibition at 50 µM |

| 2-Cyano-5-iodobenzyl acetate | Protein kinase C | IC = 9.2 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume